o-Cyclobutylhydroxylamine
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Overview
Description
o-Cyclobutylhydroxylamine: is a chemical compound with the molecular formula C4H10ClNO. It is known for its unique structure, which includes a cyclobutyl ring attached to a hydroxylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cyclobutylhydroxylamine typically involves the reaction of cyclobutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: o-Cyclobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutyl nitroso compounds.
Reduction: It can be reduced to cyclobutylamine.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Cyclobutyl derivatives with different functional groups.
Scientific Research Applications
o-Cyclobutylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of o-Cyclobutylhydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Cyclobutylamine: Similar structure but lacks the hydroxylamine group.
Cyclobutanol: Contains a hydroxyl group instead of a hydroxylamine group.
Cyclobutyl nitroso compounds: Formed by the oxidation of o-Cyclobutylhydroxylamine.
Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and a hydroxylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
O-cyclobutylhydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-4-2-1-3-4/h4H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMUIWBJFYAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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